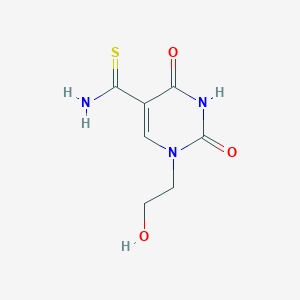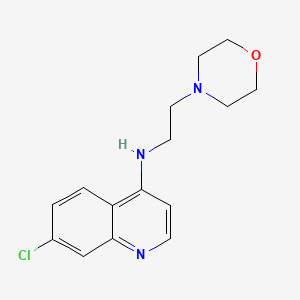
7-chloro-N-(2-morpholinoethyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine typically involves multiple steps. One common method starts with the reaction of 4,7-dichloroquinoline with thiosemicarbazide to form 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide . This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial activities.
Mechanism of Action
The mechanism of action of 7-chloro-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to interfere with the DNA replication process of microorganisms. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various medicinal applications.
Uniqueness
7-chloro-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is unique due to its combination of the quinoline and morpholine moieties, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C15H18ClN3O |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
7-chloro-N-(2-morpholin-4-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C15H18ClN3O/c16-12-1-2-13-14(3-4-17-15(13)11-12)18-5-6-19-7-9-20-10-8-19/h1-4,11H,5-10H2,(H,17,18) |
InChI Key |
YWSYGJGUZGAYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



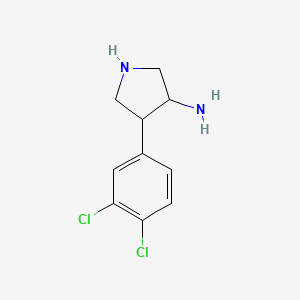

![7-(3-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14864645.png)



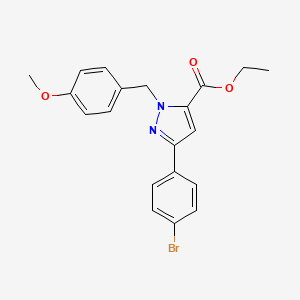

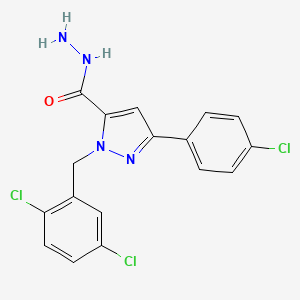
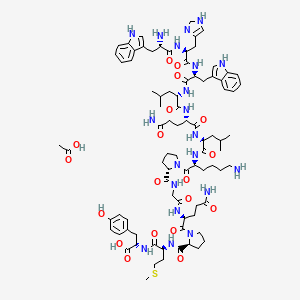

![2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid](/img/structure/B14864717.png)
